molecular formula C16H22N2O2 B5425810 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(4-METHOXYPHENYL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(4-METHOXYPHENYL)UREA

Cat. No.: B5425810
M. Wt: 274.36 g/mol
InChI Key: VQMCKJHXTJPYRP-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA is a synthetic organic compound with the molecular formula C17H23NO2 It is characterized by the presence of a cyclohexenyl group and a methoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHOXYPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMCKJHXTJPYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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